

# Refinement of Terbium-161 separation from its decay product Dysprosium-161

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## Compound of Interest

Compound Name: *Terbium-161*

Cat. No.: *B1209772*

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## Technical Support Center: Refinement of Terbium-161

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of **Terbium-161** ( $^{161}\text{Tb}$ ) from its decay product Dysprosium-161 ( $^{161}\text{Dy}$ ) and the initial Gadolinium-160 ( $^{160}\text{Gd}$ ) target material.

## Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating  $^{161}\text{Tb}$  from  $^{161}\text{Dy}$  and the  $^{160}\text{Gd}$  target?

The primary challenge lies in the chemical similarity of adjacent lanthanides.[1][2] Terbium, Dysprosium, and Gadolinium are all lanthanides and typically exist in a trivalent oxidation state, resulting in similar chemical properties and making their separation difficult.[1][2] This necessitates high-performance chromatographic techniques to achieve the high specific activity and radionuclidic purity required for medical applications.[1][2]

Q2: What are the most common methods for  $^{161}\text{Tb}$  separation?

The most prevalent methods involve ion exchange and extraction chromatography.[1][3] Cation exchange chromatography, often using eluents like  $\alpha$ -hydroxyisobutyric acid ( $\alpha$ -HIBA), and extraction chromatography with resins like LN, LN2, LN3, and DGA are frequently employed.[1]

[3] A newer approach involves the electrochemical oxidation of Terbium from Tb(III) to Tb(IV) to alter its chemical properties, thereby simplifying the separation via anion exchange chromatography.[2]

Q3: What level of purity and recovery can be expected with current methods?

Modern separation techniques can achieve high radionuclidic purity of over 99%.[4][5][6] Recovery yields for  $^{161}\text{Tb}$  are typically in the range of 65-98%.[7][8] For instance, a two-step extraction chromatography process can yield an overall efficiency of over 89%.[3] A semi-automated system using Triskem extraction resins has been shown to recover 96-98% of the  $^{161}\text{Tb}$  activity.[8]

Q4: How does the presence of  $^{161}\text{Dy}$  affect the final  $^{161}\text{Tb}$  product?

As  $^{161}\text{Tb}$  decays, stable  $^{161}\text{Dy}$  is formed, which can interfere with the radiolabeling of targeting molecules due to its chemical similarity to Terbium.[1][2] Therefore, efficient separation of  $^{161}\text{Tb}$  from  $^{161}\text{Dy}$  is crucial to maintain high specific activity and ensure the quality of the resulting radiopharmaceutical.[1][2]

Q5: Are there automated systems available for  $^{161}\text{Tb}$  purification?

Yes, semi-automated systems, such as those utilizing TRASIS modules with a combination of extraction resins, have been developed for the purification of  $^{161}\text{Tb}$ .[8][9] These systems offer the advantage of simpler and more reproducible purification processes suitable for lab-scale automation.[8]

## Troubleshooting Guides

### Issue 1: Low Recovery of $^{161}\text{Tb}$

Possible Causes:

- **Suboptimal Elution Conditions:** The concentration, pH, or flow rate of the eluent may not be optimized for the specific resin and column setup.
- **Column Overloading:** Exceeding the capacity of the chromatography resin with the target material can lead to poor separation and loss of  $^{161}\text{Tb}$ .

- **Incomplete Elution:** The volume of the eluent may be insufficient to completely strip the  $^{161}\text{Tb}$  from the column.
- **Complexation with Leachables:** Leaching of the extractant from the resin can sometimes complex with  $^{161}\text{Tb}$ , hindering its recovery.[\[10\]](#)

#### Troubleshooting Steps:

- **Verify Eluent Composition:** Double-check the concentration and pH of your eluent (e.g.,  $\alpha$ -HIBA,  $\text{HNO}_3$ ).
- **Optimize Flow Rate:** Slower flow rates can sometimes improve separation efficiency and recovery.
- **Review Column Capacity:** Ensure the mass of the irradiated target loaded onto the column is within the recommended capacity of the resin.
- **Increase Elution Volume:** Incrementally increase the volume of the eluting solution to ensure all  $^{161}\text{Tb}$  is recovered.
- **Incorporate a Guard Column:** In multi-column setups, a guard column (e.g., UTEVA resin) can be used to adsorb leached extractants before the final concentration step.[\[10\]](#)

## Issue 2: Poor Separation of $^{161}\text{Tb}$ from $^{161}\text{Dy}$ and/or $^{160}\text{Gd}$

#### Possible Causes:

- **Incorrect Eluent Concentration Gradient:** An inappropriate gradient of the eluting agent may not provide sufficient resolution between the adjacent lanthanides.
- **Inadequate Column Length or Resin Particle Size:** Shorter columns or larger resin particles can lead to reduced separation efficiency.
- **Channeling in the Column:** Uneven packing of the resin can create channels, leading to a bypass of the separation medium and poor resolution.
- **Temperature Fluctuations:** Temperature can influence the separation factor between lanthanides.

#### Troubleshooting Steps:

- **Refine Elution Gradient:** Adjust the concentration gradient of the eluent to improve the separation of Tb, Dy, and Gd peaks.
- **Optimize Column Parameters:** Consider using a longer column or a resin with a smaller particle size to enhance separation.
- **Re-pack the Column:** Ensure the column is packed uniformly as a slurry to avoid cracks or holes.<sup>[1]</sup>
- **Control Temperature:** If possible, perform the separation at an elevated and controlled temperature, as this can improve separation factors.

## Issue 3: Presence of Metallic Impurities in the Final $^{161}\text{Tb}$ Product

#### Possible Causes:

- **Impurities in the Target Material:** The initial  $^{160}\text{Gd}$  target may contain other metallic impurities that become activated during irradiation.<sup>[4]</sup>
- **Contamination from Labware or Reagents:** Impurities can be introduced from glassware, pipette tips, or the chemical reagents used in the separation process.
- **Co-elution with  $^{161}\text{Tb}$ :** Some metallic impurities may have similar chromatographic behavior to  $^{161}\text{Tb}$  under the chosen separation conditions.

#### Troubleshooting Steps:

- **Analyze Target Material:** If possible, perform an analysis of the  $^{160}\text{Gd}$  target material for metallic impurities before irradiation.
- **Use High-Purity Reagents and Labware:** Employ trace metal grade reagents and acid-leached labware to minimize contamination.

- **Incorporate Additional Purification Steps:** A multi-column separation strategy can be effective. For example, a DGA resin column can be used to remove impurities like Fe(III).<sup>[10]</sup> Anion exchange chromatography can also be used to remove certain contaminants.

## Data Presentation

Table 1: Comparison of <sup>161</sup>Tb Separation Methods and Performance

Separation Method	Resin(s) Used	Eluent(s)	Recovery of <sup>161</sup> Tb	Purity of <sup>161</sup> Tb	Reference
Extraction Chromatography	LN Resin (two sequential columns)	Nitric Acid	65-81%	~90% Dy removal	<sup>[7]</sup>
Cation Exchange & Extraction Chromatography	Sykam Resin, LN3 Resin	α-HIBA, HCl	80-90%	≥99% Radionuclidic Purity	<sup>[4]</sup>
Semi-automated Extraction Chromatography	Triskem Resins (TK211, TK212, TK221)	Nitric Acid, Hydrochloric Acid	96-98%	≥98%	<sup>[8]</sup>
Anion Exchange Chromatography with Electrochemical Oxidation	Dowex 1-X8	Potassium Carbonate	-	Promising for high purity	<sup>[11]</sup> <sup>[1]</sup>
Extraction Chromatography	LN2 Resin	Nitric Acid	>80%	Decontamination factor ~10 <sup>4</sup> from Gd	<sup>[12]</sup>

## Experimental Protocols

### Protocol 1: Two-Step Extraction Chromatography for $^{161}\text{Tb}$ Purification

This protocol is based on methods described for separating  $^{161}\text{Tb}$  from irradiated  $^{160}\text{Gd}$  targets. [\[10\]](#)[\[4\]](#)

#### Materials:

- Irradiated  $^{160}\text{Gd}_2\text{O}_3$  target, dissolved in high-purity nitric acid.
- LN resin and DGA resin (e.g., from Eichrom Technologies).
- High-purity nitric acid ( $\text{HNO}_3$ ) and hydrochloric acid ( $\text{HCl}$ ) at various concentrations.
- Chromatography columns.
- Peristaltic pump.
- Fraction collector.
- Radiation detector.

#### Procedure:

- Target Dissolution: Dissolve the irradiated  $^{160}\text{Gd}_2\text{O}_3$  target in an appropriate volume of high-purity  $\text{HNO}_3$ .
- First Column Separation (LN Resin):
  - Condition a column packed with LN resin with the appropriate concentration of  $\text{HNO}_3$ .
  - Load the dissolved target solution onto the column.
  - Elute the  $^{160}\text{Gd}$  with a specific concentration of  $\text{HNO}_3$  (e.g., 0.8 M  $\text{HNO}_3$ ).[\[6\]](#)
  - Elute the  $^{161}\text{Tb}$  fraction with a higher concentration of  $\text{HNO}_3$  (e.g., 3 M  $\text{HNO}_3$ ).[\[6\]](#)

- Collect fractions and monitor the radioactivity to identify the  $^{161}\text{Tb}$  peak.
- Concentration and Matrix Exchange (DGA Resin):
  - Load the  $^{161}\text{Tb}$  fraction from the LN resin column directly onto a DGA resin column.
  - Rinse the DGA column with dilute  $\text{HNO}_3$  (e.g., 0.1 M) to reduce acidity.
  - Elute the concentrated  $^{161}\text{Tb}$  with dilute  $\text{HCl}$  (e.g., 0.05 M).[\[10\]](#)
- Second Column Separation (LN2 Resin - Optional for Higher Purity):
  - Load the  $^{161}\text{Tb}$  fraction in  $\text{HCl}$  from the DGA column onto a second, smaller LN2 resin column.
  - This step provides further decontamination from any remaining Gd.
  - Elute the purified  $^{161}\text{Tb}$  with an appropriate concentration of  $\text{HCl}$ .
- Final Product Formulation: The final purified  $^{161}\text{Tb}$  is typically obtained in a small volume of dilute  $\text{HCl}$ , ready for radiolabeling.

## Protocol 2: Cation Exchange Chromatography with $\alpha$ -HIBA

This protocol is based on the use of a strong cation exchange resin for the separation of adjacent lanthanides.[\[4\]](#)[\[13\]](#)

Materials:

- Irradiated  $^{160}\text{Gd}_2\text{O}_3$  target, dissolved in dilute acid.
- Strong cation exchange resin (e.g., Dowex 50W-X8 or Sykam resin).
- $\alpha$ -hydroxyisobutyric acid ( $\alpha$ -HIBA) solution, pH adjusted.
- High-performance liquid chromatography (HPLC) system or equivalent.
- Fraction collector.

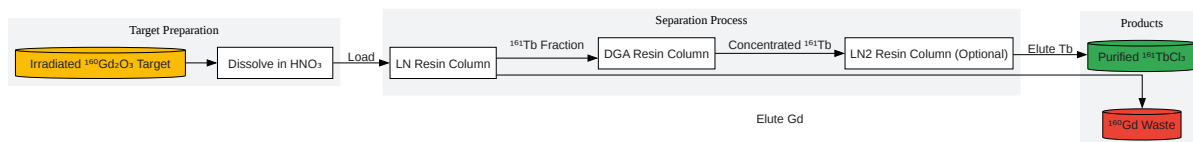
- Radiation detector.

#### Procedure:

- Target Dissolution: Dissolve the irradiated  $^{160}\text{Gd}_2\text{O}_3$  target in a small volume of dilute acid.
- Column Preparation: Pack a chromatography column with the cation exchange resin and equilibrate it with the starting mobile phase.
- Sample Loading: Load the dissolved target solution onto the column.
- Elution:
  - Begin elution with an  $\alpha$ -HIBA solution at a specific concentration and pH (e.g., 0.13 M  $\alpha$ -HIBA, pH 4.5).[\[4\]](#)
  - A gradient elution with increasing  $\alpha$ -HIBA concentration or pH may be employed to enhance separation.
  - Lanthanides will elute in order of increasing atomic number ( $\text{Gd} \rightarrow \text{Tb} \rightarrow \text{Dy}$ ).
- Fraction Collection and Analysis:
  - Collect fractions and monitor the radioactivity to identify the distinct peaks corresponding to Gd, Tb, and Dy.
  - Combine the fractions containing the pure  $^{161}\text{Tb}$ .
- Post-Purification Processing: The  $^{161}\text{Tb}$  fraction in  $\alpha$ -HIBA may need further processing to exchange the buffer for a solution suitable for radiolabeling (e.g., using a DGA or LN3 resin column as described in Protocol 1).[\[4\]](#)

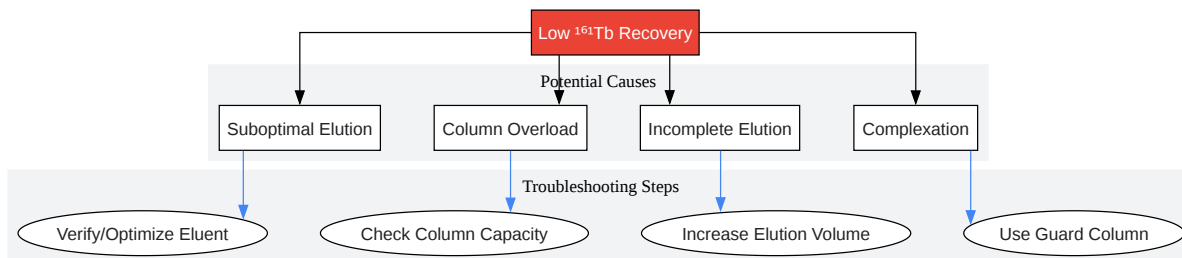
## Visualizations





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Caption: Workflow for  $^{161}\text{Tb}$  separation using extraction chromatography.



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Caption: Troubleshooting logic for low  $^{161}\text{Tb}$  recovery.

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